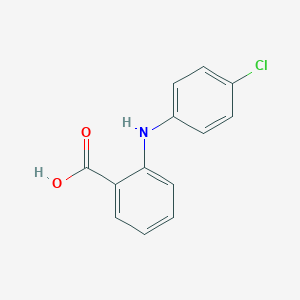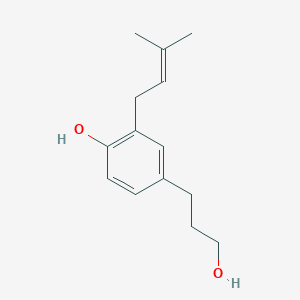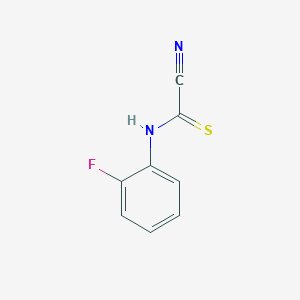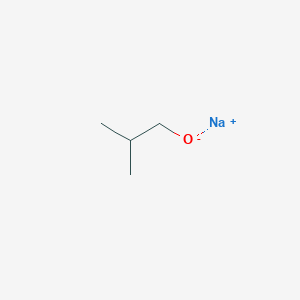
Sodium 2-methylpropanolate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 2-methylpropanolate is a chemical compound that is widely used in scientific research. It is also known as sodium tert-pentoxide and has the chemical formula NaC(CH3)3O. This compound is a strong base and is used in various applications, including organic synthesis and catalysis. The purpose of
Wirkmechanismus
Sodium 2-methylpropanolate acts as a strong base and can deprotonate various compounds. The deprotonation reaction involves the transfer of a proton from the compound to the sodium ion, resulting in the formation of a sodium alkoxide. This reaction can initiate various chemical reactions, including the aldol reaction, Michael addition, and Knoevenagel condensation.
Biochemische Und Physiologische Effekte
Sodium 2-methylpropanolate is a strong base and can cause severe burns and tissue damage if it comes into contact with the skin or eyes. It is also toxic if ingested or inhaled. Therefore, it is important to handle this compound with care and use appropriate safety precautions.
Vorteile Und Einschränkungen Für Laborexperimente
Sodium 2-methylpropanolate is a useful reagent in organic synthesis. It is a strong base that can be used to initiate various chemical reactions. However, it is highly reactive and requires careful handling. It is also expensive and not readily available in large quantities.
Zukünftige Richtungen
There are several future directions for research involving Sodium 2-methylpropanolate. One area of research could focus on the development of new synthetic methods using this compound. Another area of research could focus on the use of this compound as a catalyst in new reactions. Additionally, research could be conducted on the toxicity and environmental impact of this compound. Finally, new applications for this compound could be explored in the field of materials science and nanotechnology.
Conclusion:
Sodium 2-methylpropanolate is a useful reagent in organic synthesis and has many scientific research applications. It is a strong base that can be used to initiate various chemical reactions. However, it is highly reactive and requires careful handling. It is also toxic if ingested or inhaled. Therefore, it is important to use appropriate safety precautions when handling this compound. There are several future directions for research involving Sodium 2-methylpropanolate, including the development of new synthetic methods, the use of this compound as a catalyst in new reactions, and the exploration of new applications in the field of materials science and nanotechnology.
Synthesemethoden
Sodium 2-methylpropanolate can be synthesized by reacting sodium metal with tert-amyl alcohol. The reaction produces sodium tert-pentoxide and hydrogen gas. The reaction is highly exothermic and requires careful handling.
Wissenschaftliche Forschungsanwendungen
Sodium 2-methylpropanolate is widely used in organic synthesis. It is a strong base that can be used to deprotonate various compounds and initiate chemical reactions. It is also used as a catalyst in various reactions, including the aldol reaction, Michael addition, and Knoevenagel condensation. Sodium 2-methylpropanolate is also used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Eigenschaften
CAS-Nummer |
13259-29-5 |
|---|---|
Produktname |
Sodium 2-methylpropanolate |
Molekularformel |
C4H9NaO |
Molekulargewicht |
96.1 g/mol |
IUPAC-Name |
sodium;2-methylpropan-1-olate |
InChI |
InChI=1S/C4H9O.Na/c1-4(2)3-5;/h4H,3H2,1-2H3;/q-1;+1 |
InChI-Schlüssel |
JYCDILBEUUCCQD-UHFFFAOYSA-N |
Isomerische SMILES |
CC(C)C[O-].[Na+] |
SMILES |
CC(C)C[O-].[Na+] |
Kanonische SMILES |
CC(C)C[O-].[Na+] |
Andere CAS-Nummern |
13259-29-5 |
Verwandte CAS-Nummern |
78-83-1 (Parent) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



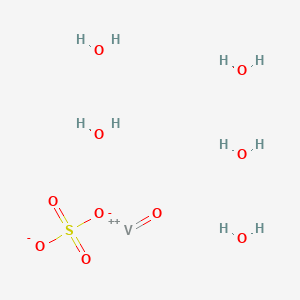
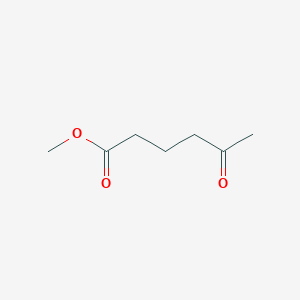
![Benz[a]anthracene-8-acetic acid](/img/structure/B77430.png)

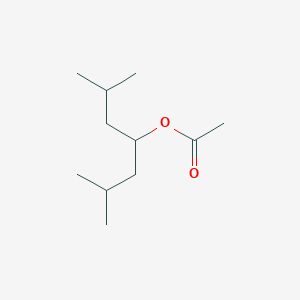

![[(1R,2S,3S,6S,8R,9S,13S,17S,18S,20R,22S)-17-(Furan-3-yl)-3,7-dihydroxy-22-(2-methoxy-2-oxoethyl)-2,5,11,18-tetramethyl-20-[(2S)-2-methylbutanoyl]oxy-8-(2-methylpropanoyloxy)-15-oxo-10,12,16,21-tetraoxaheptacyclo[9.9.1.12,5.01,9.03,7.09,13.013,18]docosan-6-yl] (2S,3R)-2,3-dimethyloxirane-2-carboxylate](/img/structure/B77435.png)
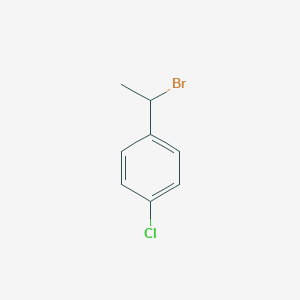
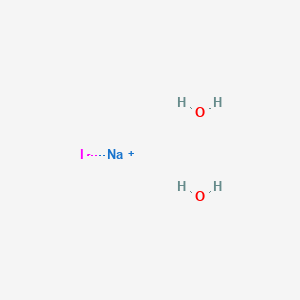
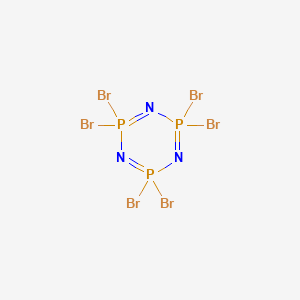
![(2R,6S)-2,6-dimethyl-1-azabicyclo[2.2.2]octane](/img/structure/B77444.png)
